N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide
Overview
Description
N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide is a useful research compound. Its molecular formula is C28H24N2O4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.17360725 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
A study by Abu-Rayyan et al. (2022) delved into the synthesis and characterization of new acrylamide derivatives, including compounds structurally related to "N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide," for their application as corrosion inhibitors in nitric acid solutions for copper. These compounds were found to be effective corrosion inhibitors, showing potential for use in protecting metals from corrosion in acidic environments (Abu-Rayyan et al., 2022).
Polymer Science
In polymer science, a study by Suresh et al. (2016) explored the synthesis and characterization of UV cross-linkable polymers based on triazine, which included derivatives related to the compound . These studies highlight the potential of such acrylamide derivatives in creating materials with desirable properties for industrial applications, such as enhanced durability and responsiveness to UV light (Suresh et al., 2016).
Antitumor Activity
Research by Fahim and Shalaby (2019) on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, revealed some compounds exhibiting excellent in vitro antitumor activity. This suggests potential therapeutic applications of these compounds in cancer treatment, demonstrating the versatility of acrylamide derivatives in scientific research (Fahim & Shalaby, 2019).
Environmental and Material Chemistry
Further, Smith and Oehme (1991) provided a comprehensive review of acrylamide and polyacrylamide, focusing on their production, use, environmental fate, and neurotoxicity. While this study encompasses broader aspects of acrylamide applications, it underscores the importance of understanding both the beneficial uses and potential risks associated with these chemicals in various settings (Smith & Oehme, 1991).
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-2-cyano-3-[3-methoxy-2-[(E)-3-phenylprop-2-enoxy]phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-20(31)22-13-15-25(16-14-22)30-28(32)24(19-29)18-23-11-6-12-26(33-2)27(23)34-17-7-10-21-8-4-3-5-9-21/h3-16,18H,17H2,1-2H3,(H,30,32)/b10-7+,24-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQAWQKGJREOJZ-QSCRVUTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OCC=CC3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OC/C=C/C3=CC=CC=C3)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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